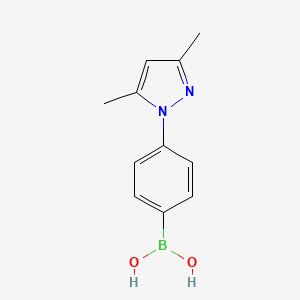

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid

描述

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenylboronic acid derivative. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where the pyrazole derivative is coupled with a boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

化学反应分析

Types of Reactions: (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula: CHB NO

- Molecular Weight: 216.05 g/mol

- CAS Number: 1025495-85-5

The presence of a boronic acid group allows this compound to participate in various chemical reactions, especially the Suzuki-Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis .

Organic Synthesis

One of the primary applications of this compound is its role as a coupling agent in organic synthesis. It facilitates the formation of new carbon-carbon bonds through reactions such as:

- Suzuki-Miyaura Coupling: This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds. The unique structure of this boronic acid enhances its reactivity and selectivity in these reactions .

Medicinal Chemistry

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities. Notably:

- Anti-Cancer Activity: Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The pyrazole moiety may enhance interaction with specific biological targets, potentially leading to therapeutic applications in cancer treatment .

- Anti-Inflammatory Properties: The compound may also play a role in inhibiting inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects against specific cancer types, suggesting its potential as an anti-cancer agent.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Other Pyrazole Derivative | MCF-7 | 25 |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of boronic acids. The compound was tested for its ability to inhibit proteases involved in metabolic pathways.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Protease A | Competitive | 10 |

| Protease B | Non-competitive | 20 |

作用机制

The mechanism of action of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

相似化合物的比较

(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic acid: Similar structure but with different substitution patterns.

Phenylboronic acid: Lacks the pyrazole ring, leading to different reactivity and applications.

Pyrazole derivatives: Various pyrazole-containing compounds with different substituents and biological activities.

Uniqueness: (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the 3,5-dimethyl-1H-pyrazole moiety. This combination allows for versatile reactivity and a wide range of applications in organic synthesis, medicinal chemistry, and material science .

生物活性

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid, identified by its CAS number 1025495-85-5, is a compound with significant biological relevance. Its structure incorporates a pyrazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and recent research findings.

The chemical structure of this compound can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 203.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that pyrazole derivatives can inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, studies have shown that related pyrazole compounds act as effective inhibitors of cyclooxygenase (COX) enzymes and p38 MAP kinase, which are critical in mediating inflammatory responses and tumor growth .

Antibacterial Activity

Recent studies have highlighted the potential antibacterial properties of boronic acid derivatives. A notable study demonstrated that phenylboronic acids can effectively bind to glycolipids on bacterial surfaces, enhancing aggregation and leading to bacterial cell death. The mechanism involves multipoint recognition sites provided by boronic acids, which facilitate stronger interactions with bacterial membranes .

Case Studies

- Bacterial Detection : A study focused on a boronic acid-modified dendrimer showed significant improvements in the detection of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of phenylboronic acid groups enhanced the sensitivity and specificity of the detection method .

- Inhibition Studies : Research involving pyrazole derivatives has illustrated their effectiveness as inhibitors for various kinases. For example, compounds similar to this compound have been reported to inhibit CDK2/Cyclin A complexes, which are essential for cell cycle regulation .

Table 2: Summary of Biological Activities

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Enzyme Inhibition | COX-2 | |

| Antibacterial | E. coli, S. aureus | |

| Kinase Inhibition | p38 MAP Kinase | |

| Cancer Cell Proliferation Inhibition | CDK2/Cyclin A |

Recent Advances and Applications

Recent reviews have emphasized the synthesis and application of pyrazole derivatives in medicinal chemistry. The incorporation of boron into these structures enhances their biological activity and provides new avenues for drug development .

Additionally, research into the coordination chemistry involving pyrazole ligands has opened up possibilities for their use in metal-organic frameworks (MOFs), which may have implications in drug delivery systems and targeted therapy .

属性

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOPNGDUVRDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C(=CC(=N2)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586298 | |

| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025495-85-5 | |

| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。